

Mechanism of Action and Biochemical Pathway

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Compound Focus: Finrozole

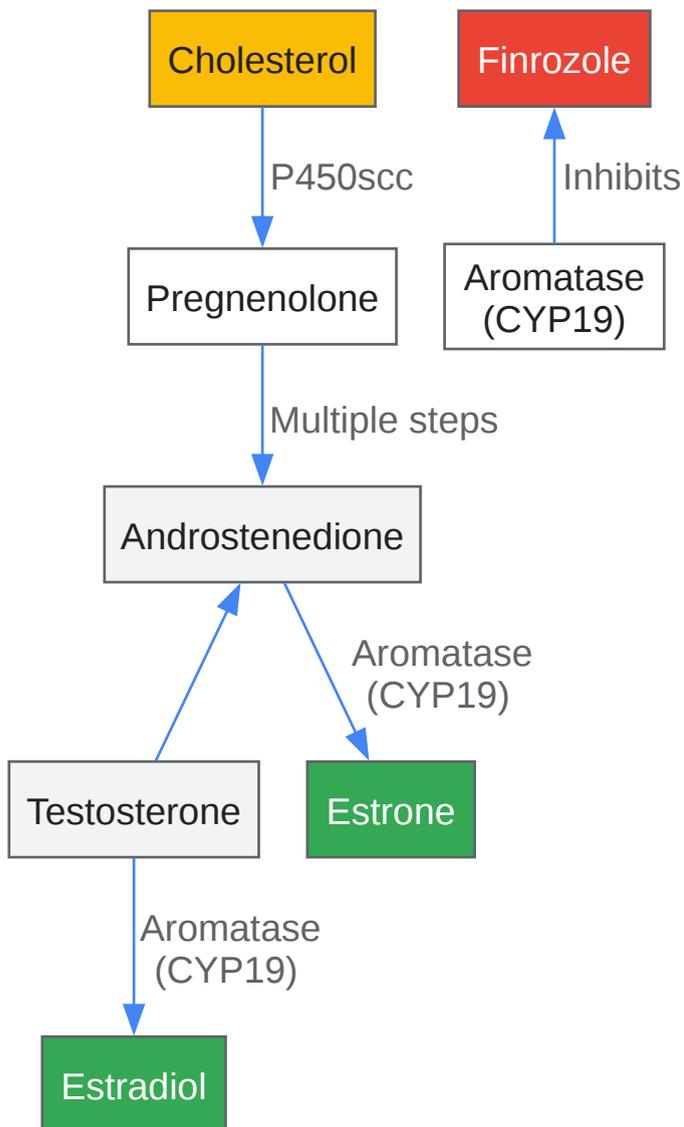
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Finrozole works by **competitively inhibiting** the aromatase enzyme (CYP19A1). This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens like testosterone and androstenedione into estrogens like estradiol and estrone [1]. By blocking this conversion, **finrozole** effectively reduces systemic and local estrogen levels in tissues [2].

The following diagram illustrates the steroidogenesis pathway and the specific point of **finrozole** inhibition:



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This suppression of estrogen synthesis is the basis for its investigated and approved uses, including treating conditions of estrogen excess and controlling estrus cycles [1] [2].

Key Pharmacokinetic Data in Humans

A study of 23 healthy male volunteers investigated the pharmacokinetics of single oral doses of **finrozole** (3, 9, and 30 mg) given as both tablets and an oral solution [3] [4]. The key parameters are summarized below:

Parameter	3 mg Tablet	3 mg Solution	9 mg Tablet	9 mg Solution	30 mg Tablet
t_{max} (h)	2.94 (1.29)	0.63 (0.23)	2.50 (0.58)	0.71 (0.27)	3.13 (1.33)
C_{max} (ng/ml)	2.11 (1.58)	6.22 (1.73)	8.88 (3.28)	36.87 (17.09)	18.20 (5.65)
AUC(0,∞) (ng/ml*h)	13.25 (9.03)	13.93 (3.79)	57.68 (17.88)	75.54 (22.24)	118.23 (45.69)
$t_{1/2}$ (h)	8.36 (4.48)	3.38 (3.31)	7.85 (2.53)	2.86 (0.94)	7.71 (1.65)

Key Findings from the Pharmacokinetic Study:

- **Formulation Impact:** The tablet had a slower absorption rate (longer t_{max}) and lower peak concentration (C_{max}) compared to the oral solution, but a longer apparent elimination half-life, likely due to continued absorption [3].
- **Dose Proportionality:** The Area Under the Curve (AUC) increased proportionally with the dose, indicating predictable linear pharmacokinetics [3].
- **Bioavailability:** The relative bioavailability of the tablet formulation was calculated to be 89% for the 3 mg dose and 78% for the 9 mg dose compared to the oral solution [3].

Preclinical Evidence and Experimental Protocol

A key preclinical study demonstrated the efficacy of **finrozole** in a transgenic mouse model (AROM+) that exhibits elevated estrogen levels and related pathologies [1].

- **Experimental Subjects:** 4-month-old male AROM+ mice and wild-type controls [1].
- **Treatment Protocol:**
 - **Drug:** **Finrozole** was suspended in a 0.5% carboxymethylcellulose vehicle [1].
 - **Dose and Route:** 10 mg/kg of body weight, administered daily by oral gavage in a 0.2 ml volume [1].
 - **Duration:** 6 weeks [1].
- **Key Outcomes:** The treatment normalized the animals' reduced testosterone levels, decreased estradiol levels, and led to the resolution of several estrogen-dependent conditions. These included the descent of cryptorchid testes, recovery of spermatogenesis, and involution of gynecomastia [1].

Development Status and Applications

- **Human Therapeutics:** **Finrozole** was initially developed for human use. It reached **Phase 2 clinical trials** for the treatment of **urination disorders** in men, presumed to be related to hormonal imbalance [5]. Development for human indications was later discontinued [5].
- **Veterinary Medicine:** In April 2025, **finrozole** received **European marketing authorization** as the active ingredient in **Prevestrus vet** [2] [6]. It is indicated for the control of estrus (heat) in female dogs to shorten the heat period and reduce the risk of unwanted pregnancy [2]. The approved dose is **5 mg/kg once daily for seven days**, starting from the onset of proestrus [2].

Key Experimental Protocols for Researchers

For a comprehensive technical guide, here are the core methodologies from the pivotal human pharmacokinetic and animal model studies.

1. Clinical Pharmacokinetic Study Protocol [3]

- **Design:** Open, partly randomized, cross-over study.
- **Subjects:** 23 healthy male volunteers.
- **Dosing:** Single doses of 3 mg, 9 mg (as tablet or solution), and 30 mg (as tablet only), with a 14-day washout between administrations.
- **Bioanalysis:** Serum concentrations of **finrozole** were determined using **high-performance liquid chromatography combined with tandem mass spectrometry (LC-MS/MS)**.
 - **Quantification Limit:** 0.1 ng/ml.
 - **Linear Range:** 0.1 to 40.0 ng/ml.
- **Pharmacokinetic Analysis:** A non-compartmental model was used via the PCNONLIN 4.2 software to calculate C_{max} , t_{max} , AUC, and $t_{1/2}$.

2. Preclinical In Vivo Efficacy Model Protocol [1]

- **Animal Model:** 4-month-old transgenic male mice expressing human aromatase (AROM+).
- **Treatment:** Daily oral gavage of **finrozole** (10 mg/kg) or vehicle control for 6 weeks.
- **Endpoint Analysis:**
 - **Hormone Measurement:** Serum and intratesticular testosterone and estradiol were measured by **radioimmunoassay (RIA)** after diethyl ether extraction.
 - **Histological Analysis:** Organs (testes, pituitary, adrenal, mammary gland) were weighed, fixed, and stained with **hematoxylin and eosin (H&E)** for morphological assessment.

- **Immunohistochemistry:** Tissues were stained for specific markers like 3 β -HSD (for Leydig cells) and estrogen receptors.

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